molecular formula C17H30N4O4S B12283460 tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate

tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate

Cat. No.: B12283460
M. Wt: 386.5 g/mol
InChI Key: DEUNEHFEIXQVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-Biotinylethylenediamine is an organic compound that serves as a biotinylated biochemical assay reagent. It is widely used in life science research as a biological material or organic compound. The compound consists of a biotin group and an acylated ethylenediamine group, with the ethylenediamine group protected by a tert-butoxycarbonyl (Boc) group .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-Biotinylethylenediamine can be synthesized by introducing an acylated ethylenediamine group into a biotin molecule. A common method involves reacting biotin with an acyl chloride or anhydride, followed by a reaction with ethylenediamine. The ethylenediamine group is protected using tert-butoxycarbonyl (Boc) to yield the final product .

Industrial Production Methods

Industrial production of N-Boc-Biotinylethylenediamine typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through various techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Boc-Biotinylethylenediamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then form various substituted products depending on the nucleophiles used .

Mechanism of Action

The mechanism of action of N-Boc-Biotinylethylenediamine involves its biotin group, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is exploited in various biochemical assays and research applications. The Boc group serves as a protecting group for the amine, preventing unwanted reactions until the desired deprotection step .

Comparison with Similar Compounds

N-Boc-Biotinylethylenediamine is unique due to its combination of a biotin group and a Boc-protected ethylenediamine group. Similar compounds include:

These compounds share similar properties and applications but differ in the length and structure of the amine group, which can affect their reactivity and binding properties.

Properties

IUPAC Name

tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O4S/c1-17(2,3)25-16(24)19-9-8-18-13(22)7-5-4-6-12-14-11(10-26-12)20-15(23)21-14/h11-12,14H,4-10H2,1-3H3,(H,18,22)(H,19,24)(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUNEHFEIXQVDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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